![molecular formula C27H39N5O4S B3116090 (S,R,S)-Ahpc-C4-NH2 CAS No. 2138439-53-7](/img/structure/B3116090.png)
(S,R,S)-Ahpc-C4-NH2
Overview
Description
The compound “(S,R,S)-Ahpc-C4-NH2” seems to be a complex organic molecule. The “S,R,S” notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms and the effects of these arrangements on the behavior of the molecules .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The “S,R,S” notation in “(S,R,S)-Ahpc-C4-NH2” suggests the presence of chiral centers, which are atoms that have four different substituents .Chemical Reactions Analysis
The reactivity of a molecule is influenced by its structure, particularly the electronic configuration of its atoms and the spatial arrangement of its functional groups .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include attributes such as melting point, boiling point, solubility, reactivity, and optical activity. For instance, enantiomers (non-superposable mirror images) have identical physical properties except for the direction in which they rotate plane-polarized light .Scientific Research Applications
- Surface Plasmon Resonance Imaging (SPRi) : “(S,R,S)-Ahpc-C4-NH2” can be immobilized on SPRi sensor surfaces to study binding kinetics between biomolecules. SPRi offers real-time, label-free sensing capabilities, making it valuable for drug screening, biomolecular interaction analysis, and disease treatment research .
- Shape Memory Polymers (SMPs) : “(S,R,S)-Ahpc-C4-NH2” could be incorporated into SMPs, which exhibit shape-changing behavior in response to external stimuli (e.g., temperature, pH). These SMPs have applications in minimally invasive surgery, tissue engineering, and drug delivery systems .
Biosensing and Molecular Interaction Studies
Biomedical Materials and Drug Delivery
Mechanism of Action
Target of Action
(S,R,S)-Ahpc-C4-NH2 is primarily a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in maintaining cellular homeostasis by regulating the degradation of hypoxia-inducible factor (HIF), a protein that controls the cellular response to low oxygen conditions.
Mode of Action
As a VHL ligand, (S,R,S)-Ahpc-C4-NH2 binds to the VHL protein, facilitating the recognition and subsequent ubiquitination of target proteins . This leads to the degradation of these proteins via the proteasome, a complex cellular machine that breaks down proteins into their constituent amino acids. The specific interaction between (S,R,S)-Ahpc-C4-NH2 and its targets can lead to changes in cellular processes controlled by these proteins.
Biochemical Pathways
The primary biochemical pathway affected by (S,R,S)-Ahpc-C4-NH2 is the ubiquitin-proteasome system, a critical pathway for protein degradation . By acting as a VHL ligand, (S,R,S)-Ahpc-C4-NH2 can influence the degradation of specific proteins, potentially affecting various downstream cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSHNWASBGXMS-ZFGGDYGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,S)-Ahpc-C4-NH2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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